“3-(Piperazin-1-YL)benzoic acid” is a chemical compound with the molecular formula C11H14N2O2 . It is a derivative of benzoic acid, where a piperazine group is attached to the benzene ring .
The synthesis of “3-(Piperazin-1-YL)benzoic acid” and its derivatives involves multi-step procedures . The structures of the synthesized compounds are characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .
The molecular structure of “3-(Piperazin-1-YL)benzoic acid” has been analyzed using various techniques . The InChI code for this compound is 1S/C11H14N2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H,14,15)
.
The physical and chemical properties of “3-(Piperazin-1-YL)benzoic acid” include a molecular weight of 206.24 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are 206.105527694 g/mol . The topological polar surface area is 52.6 Ų .
3-(Piperazin-1-yl)benzoic acid is classified as an aromatic carboxylic acid. It consists of a benzoic acid moiety with a piperazine ring attached at the meta position. The compound is recognized for its potential as a pharmaceutical intermediate and has been studied for various biological activities, particularly in medicinal chemistry.
The synthesis of 3-(Piperazin-1-yl)benzoic acid can be achieved through several methods:
The choice of synthesis method often depends on the availability of starting materials and desired purity levels.
The molecular structure of 3-(Piperazin-1-yl)benzoic acid features a piperazine ring linked to a benzoic acid group. The key structural characteristics include:
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are typically employed to characterize the structure and confirm the presence of functional groups .
3-(Piperazin-1-yl)benzoic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance biological activity or improve solubility .
The mechanism of action for 3-(Piperazin-1-yl)benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors. Research indicates that compounds containing piperazine moieties often exhibit activity by modulating neurotransmitter systems or inhibiting specific enzymes.
For instance, studies have shown that related compounds can act as inhibitors of certain enzymes involved in cancer pathways or as modulators in neuropharmacology . The precise mechanism often requires further investigation through molecular docking studies and biological assays.
The physical and chemical properties of 3-(Piperazin-1-yl)benzoic acid include:
These properties are crucial for understanding how the compound behaves under different conditions, influencing its application in drug formulation .
3-(Piperazin-1-yl)benzoic acid has several notable applications:
3-(Piperazin-1-yl)benzoic acid is systematically named under IUPAC guidelines as 3-(piperazin-1-yl)benzoic acid, reflecting its core structure comprising a benzoic acid group linked meta to a piperazine ring. The compound is classified as an aromatic carboxylic acid with a secondary aliphatic amine functional group. Its molecular formula is C₁₁H₁₄N₂O₂, yielding a molecular weight of 206.24 g/mol, as standardized across chemical databases and commercial catalogs [2] [4]. Key identifiers include the CAS Registry Number 446831-28-3, SMILES notation O=C(O)C₁=CC=CC(=C₁)N₂CCNCC₂, and InChIKey GHDMVTUOLYXWCO-UHFFFAOYSA-N [5]. The piperazine ring adopts a chair conformation, while the benzoic acid moiety contributes planarity, enabling diverse intermolecular interactions. Spectroscopic characterization includes:
Table 1: Structural and Identifier Summary
Property | Value/Descriptor |
---|---|
IUPAC Name | 3-(Piperazin-1-yl)benzoic acid |
CAS Registry Number | 446831-28-3 |
Molecular Formula | C₁₁H₁₄N₂O₂ |
Canonical SMILES | C1CN(CCN1)C2=CC=CC(=C2)C(=O)O |
Topological Polar Surface Area | 49.7 Ų |
Hydrogen Bond Donor Count | 2 (amine NH and COOH) |
Synonyms include 1-(3-Carboxyphenyl)piperazine and Benzoic acid, 3-(1-piperazinyl)- [5].
The integration of piperazine into bioactive molecules emerged prominently in the late 20th century, with 3-(piperazin-1-yl)benzoic acid gaining recognition as a versatile scaffold. Its synthesis, first documented in the early 2000s, leveraged nucleophilic aromatic substitution or transition-metal-catalyzed coupling between halogenated benzoic acids and piperazine [7]. Historically, the compound’s significance stems from the piperazine ring’s role in optimizing drug-like properties. By the 2010s, it became a critical intermediate in developing central nervous system (CNS) agents, particularly serotonin receptor modulators for mood disorders, and antibacterial fluoroquinolones like ciprofloxacin derivatives [3] [6]. Key milestones include:
The piperazine ring in 3-(piperazin-1-yl)benzoic acid serves as a multifunctional pharmacophore that enhances target engagement and pharmacokinetic properties. Its nitrogen atoms act as hydrogen-bond acceptors, facilitating interactions with biological targets like enzymes and G-protein-coupled receptors [3] [8]. Structurally, the ring introduces conformational flexibility, allowing the benzoic acid group to adopt optimal orientations for binding.
Piperazine’s basic amine groups (pKa ~9.5) enable salt formation, improving water solubility. This property is critical for oral bioavailability, as evidenced by derivatives showing >80% absorption in preclinical models [3] [7]. The compound’s measured logP value of 1.2 indicates balanced lipophilicity, facilitating membrane permeation while retaining solubility .
3-(Piperazin-1-yl)benzoic acid is widely used to construct hybrid therapeutics:
Table 2: Therapeutic Applications of Hybrid Derivatives
Therapeutic Area | Hybrid Structure | Activity Highlights |
---|---|---|
Antimicrobials | Chalcone-piperazine conjugates | IC₅₀: 0.19 μM (A549 lung cancer cells) |
Anticancer Agents | Oroxylin A-4-carbon-piperazine linkers | IC₅₀: 1.42 μM (HCT116 colon cancer) |
CNS Therapeutics | Tetrazole-piperazine-benzoic acid | 5-HT₁A binding Ki: 8.3 nM |
These design principles underscore the compound’s role as a cornerstone in developing mechanistically diverse therapeutics [3] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7